3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a unique structure combining a pyrrolidine ring with a triazolo-pyrazine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrolidine derivative with a triazolo-pyrazine scaffold under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halides or nucleophiles in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific combination of a pyrrolidine ring with a triazolo-pyrazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-16-7-4-8(12-5-7)10-14-13-9-6-11-2-3-15(9)10/h2-3,6-8,12H,4-5H2,1H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJWFCJPPOYTSV-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NN=C3N2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NN=C3N2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159552 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2S,4R)-4-methoxy-2-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955474-36-8 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2S,4R)-4-methoxy-2-pyrrolidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955474-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 3-[(2S,4R)-4-methoxy-2-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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